molecular formula C10H19CuO2+ B1604531 Copper neodecanoate CAS No. 50315-14-5

Copper neodecanoate

Cat. No.: B1604531
CAS No.: 50315-14-5
M. Wt: 234.8 g/mol
InChI Key: YIASQEIMKAVSGB-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound is formally designated as copper(II) neodecanoate according to systematic nomenclature conventions. The compound exists under two primary Chemical Abstracts Service registry numbers: 50315-14-5 and 68084-48-0, reflecting different structural representations of the same fundamental chemical entity. The molecular formula is consistently reported as C₂₀H₃₈CuO₄, corresponding to a molecular weight of 406.06-406.1 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as copper; 7,7-dimethyloctanoate, emphasizing the specific branched alkyl chain structure of the neodecanoic acid moiety. Alternative systematic names include neodecanoic acid, copper(2+) salt (2:1), which clarifies the stoichiometric relationship between the metal center and the organic ligands. The compound is also referenced in chemical literature as copper(2+) neodecanoate, cupric neodecanoate, and copper bis(neodecanoate).

The structural representation demonstrates copper(II) coordinated to two neodecanoate ligands, with the Standard International Chemical Identifier notation recorded as InChI=1S/2C10H20O2.Cu/c21-10(2,3)8-6-4-5-7-9(11)12;/h24-8H2,1-3H3,(H,11,12);/q;;+2/p-2. The Simplified Molecular Input Line Entry System representation shows the characteristic branched structure: CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2].

The compound belongs to the broader category of anionic surfactants, specifically classified as a chain carboxylate with branched alkyl carboxylate characteristics. The European Community number 268-439-2 provides additional regulatory identification for commercial and research applications. Chemical databases consistently recognize multiple synonyms including Borchers Deca Copper 8 and Cu-Neodecanoate, reflecting various commercial designations.

Table 1: Chemical Identification Parameters

Parameter Value
Molecular Formula C₂₀H₃₈CuO₄
Molecular Weight 406.06 g/mol
CAS Registry Numbers 50315-14-5, 68084-48-0
IUPAC Name copper; 7,7-dimethyloctanoate
InChI Key CLUOTFHJTGLPSG-UHFFFAOYSA-L
European Community Number 268-439-2

Historical Development and Discovery

The development of this compound as a distinct chemical entity emerged from broader research into metal carboxylates during the mid-to-late 20th century. Early investigations into copper carboxylates focused primarily on their thermal decomposition properties and potential applications in materials science. Mass spectrometric studies of copper(II) carboxylates in the 1970s established fundamental understanding of their decomposition pathways, providing crucial groundwork for later synthetic applications.

The specific synthesis of this compound gained prominence through research into metal-organic precursors for superconducting materials. A landmark study published in the Journal of Materials Research in 1991 documented the systematic use of metal neodecanoates, including this compound, for producing superconducting thin films. This research demonstrated that micron-thick, highly oriented superconducting films could be formed through thermal processing of metal neodecanoate mixtures, establishing a new paradigm for superconductor fabrication.

The compound's development was further advanced through investigations into electrochemical deposition methods. Research conducted at Ghent University explored the application of copper carboxylate layers as corrosion inhibitors, utilizing cyclic voltammetry techniques to control the deposition process. This work highlighted the environmental advantages of copper carboxylates compared to traditional inhibitors containing sulfur, aromatic rings, or nitrogen compounds.

Significant progress in synthesis methodology occurred through industrial applications, particularly in the development of oil-soluble scavenging compounds. Patent documentation from 2000 detailed improved synthesis procedures that enhanced the practical utility of this compound in commercial applications. These developments included optimized extraction procedures using organic solvents and refined purification techniques that increased product consistency and quality.

The emergence of this compound in printed electronics applications represents a more recent chapter in its development history. Research published in Current Applied Physics in 2009 demonstrated the compound's utility as a precursor for low-cure-temperature copper inks, opening new avenues for flexible electronics manufacturing. This application leveraged the compound's favorable thermal decomposition characteristics to produce conductive copper films at relatively low processing temperatures.

Industrial and Academic Significance

This compound has established significant importance across multiple industrial sectors and academic research domains. The compound's primary industrial significance stems from its role as a precursor material in advanced manufacturing processes, particularly in the production of superconducting materials and printed electronics. The ability to deposit uniform, highly oriented superconducting films through controlled thermal processing has made this compound an essential component in the fabrication of YBa₂Cu₃O₇₋ₓ superconductors.

In the realm of printed electronics, this compound serves as a critical component in conductive ink formulations. Research has demonstrated that inks based on this compound can achieve resistivities as low as 5.8 microohm-centimeters, comparable to bulk copper, while curing at temperatures between 150-200 degrees Celsius. This capability enables roll-to-roll production of flexible electrodes on various substrates including polyethylene terephthalate, polyimide, and glass.

The catalytic applications of this compound have gained considerable academic attention, particularly in organic synthesis reactions. Studies have shown its effectiveness in intramolecular diamination reactions, where it enables the synthesis of nitrogen-containing heterocycles with high efficiency. Research published in the Journal of the American Chemical Society documented yields of 85-90% for pyrrolidine synthesis using this compound as a catalyst under microwave irradiation conditions.

Table 2: Industrial Applications and Performance Metrics

Application Performance Parameter Value
Conductive Inks Resistivity 5.8 μΩ·cm
Conductive Inks Cure Temperature 150-200°C
Catalysis Pyrrolidine Synthesis Yield 85-90%
Superconductor Films Critical Temperature >90 K
Adhesion Performance Tape Test Retention >95%

Academic research has extensively explored the compound's thermal decomposition behavior, revealing complex pathways that involve the formation of metal carbonates and oxides as intermediates. This fundamental understanding has enabled precise control of processing conditions for various applications, making this compound a model system for studying metal-organic precursor chemistry.

The compound's significance extends to environmental applications, where it functions as an oil-soluble scavenger for sulfides and mercaptans. This application leverages the compound's ability to form stable complexes with sulfur-containing compounds, providing an environmentally favorable alternative to traditional scavenging materials. Industrial documentation indicates successful implementation in petroleum processing applications where odor control and sulfur removal are critical operational requirements.

Research institutions have recognized this compound as an important model compound for understanding metal carboxylate chemistry and electrochemical deposition processes. Studies conducted using cyclic voltammetry techniques have provided insights into the formation mechanisms of protective copper carboxylate layers, contributing to broader understanding of metal surface modification and corrosion protection strategies. This fundamental research has implications for cultural heritage preservation, where environmentally friendly corrosion inhibitors are increasingly important.

The compound's versatility as a surfactant has also garnered industrial interest, with documented applications in emulsification, dispersion, and antimicrobial formulations. These properties make it valuable in specialized chemical formulations where both copper ion delivery and surface activity are required. The biodegradable nature of the compound aligns with contemporary emphasis on environmentally sustainable chemical processes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUOTFHJTGLPSG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897140
Record name Copper bis(neodecanoate)
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Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68084-48-0, 91364-56-6, 50315-14-5
Record name Neodecanoic acid, copper(2+) salt (2:1)
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Record name Neodecanoic acid, copper(2+) salt (2:1)
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Record name Copper bis(neodecanoate)
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Record name Copper(2+) neodecanoate
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Preparation Methods

Step I: Formation of Sodium Neodecanoate

  • Neodecanoic acid (C9H19COOH) is neutralized by sodium hydroxide (NaOH) to form sodium neodecanoate (C9H19COONa) and water.
  • Reaction:
    $$
    \text{C}9\text{H}{19}\text{COOH} + \text{NaOH} \rightarrow \text{C}9\text{H}{19}\text{COONa} + \text{H}_2\text{O}
    $$
  • Experimental conditions:
    • 46.5 g NaOH dissolved in 1 L deionized water
    • 200 g of 95% neodecanoic acid dissolved in 1 L methanol added
    • Stirred at 50 °C for 1 hour

Step II: Formation of Copper(II) Neodecanoate

  • Sodium neodecanoate reacts with copper(II) nitrate (Cu(NO3)2) to form copper(II) neodecanoate and sodium nitrate.
  • Reaction:
    $$
    2 \text{C}9\text{H}{19}\text{COONa} + \text{Cu(NO}3)2 \rightarrow \text{Cu(C}9\text{H}{19}\text{COO})2 + 2 \text{NaNO}3
    $$
  • Experimental conditions:
    • 70 g copper nitrate dissolved in 1 L deionized water added to the sodium neodecanoate solution
    • Reacted at 50 °C for 1 hour
    • Copper(II) neodecanoate extracted using xylene

Product Characteristics

  • The product is obtained as a dark green slurry.
  • Thermogravimetric analysis (TGA) shows a metal content of approximately 14.2%, consistent with the theoretical value of 15.67% after accounting for solvent loss.
  • Decomposition begins at about 220 °C and continues at 230 °C, indicating thermal stability suitable for further processing.
  • When printed and annealed on substrates (e.g., glass) at 320 °C under 3% hydrogen atmosphere, it forms conductive copper films with resistivity as low as 5 μΩ·cm.

Preparation of Copper Hydroxide Powders for Ink Formulation

To improve the metal content and viscosity of copper inks made from copper(II) neodecanoate, nano-sized copper hydroxide powders are synthesized and mixed with the copper complex.

Synthesis of Copper Hydroxide (Cu(OH)2) Powder

  • Copper nitrate (Cu(NO3)2) solution is reacted with sodium hydroxide (NaOH) solution to precipitate copper hydroxide.
  • Experimental conditions:
    • 56 g Cu(NO3)2 dissolved in 200 mL deionized water
    • 4 g NaOH dissolved in 100 mL deionized water added at 10 mL/min flow rate
    • Stirred at room temperature for 30 minutes
    • Precipitate washed and dried at 50 °C under vacuum for 12 hours

Synthesis of Nano-sized Copper Hydroxide Powder

  • Similar to above, but with the addition of 2.8 g neodecanoic acid to the copper nitrate solution before adding NaOH.
  • This addition suppresses copper oxide formation and results in amorphous Cu(OH)2 nanoparticles (~100 nm).
  • Stirred at 50 °C for 1 hour, filtered, washed with water and methanol, and dried under vacuum at 50 °C for 12 hours.

Characterization

  • X-ray diffraction (XRD) confirms the purity and amorphous nature of nano-sized Cu(OH)2 when neodecanoic acid is used, with no copper oxide impurities detected.
  • Scanning electron microscopy (SEM) shows particle sizes:
    • Commercial Cu(OH)2: >10 μm
    • Synthesized nano Cu(OH)2: ~100 nm
    • Larger synthesized powder: >3 μm
  • BET surface area analysis shows higher surface area for nano Cu(OH)2 (24.34 m²/g) compared to commercial powder (9.81 m²/g), enhancing sintering activity and conductivity.

Preparation of Conductive Copper Nano Ink

  • Copper(II) neodecanoate and nano-sized Cu(OH)2 powders are mixed with terpineol solvent.
  • The mixture is milled five times using a three-roll mill to achieve uniform dispersion.
  • The resulting copper ink exhibits suitable viscosity (10^4 to 10^5 mPa·s at 50 rpm) for printing processes such as screen printing.
  • Printed films are annealed above 250 °C in a reducing atmosphere (3% H2) to decompose the complex and form conductive copper films with resistivity below 10 μΩ·cm, which can be further reduced to 4.4 μΩ·cm at 320 °C annealing.

Summary Table of Preparation Conditions and Properties

Step/Component Conditions/Details Outcome/Characteristics
Sodium neodecanoate synthesis 46.5 g NaOH in 1 L water + 200 g neodecanoic acid in 1 L methanol, stirred at 50 °C for 1 h Formation of sodium neodecanoate solution
Copper(II) neodecanoate synthesis 70 g Cu(NO3)2 in 1 L water added, stirred at 50 °C for 1 h, extracted with xylene Dark green slurry, 14.2% metal content, TGA shows decomposition at ~220-230 °C
Copper hydroxide powder 56 g Cu(NO3)2 in 200 mL water + 4 g NaOH in 100 mL water added at 10 mL/min, stirred 30 min at RT Sky-blue Cu(OH)2 powder, particle size >10 μm
Nano-sized Cu(OH)2 powder Same as above + 2.8 g neodecanoic acid, stirred 1 h at 50 °C Amorphous Cu(OH)2 nanoparticles ~100 nm, no CuO impurities
Copper nano ink preparation Mix Cu(II) neodecanoate + nano Cu(OH)2 + terpineol, milled 5 times Ink viscosity 10^4-10^5 mPa·s, printable
Annealing conditions Printed on glass, annealed at >250 °C for 20 min in 3% H2 Conductive copper film, resistivity 4.4-10 μΩ·cm

Research Findings and Implications

  • The two-step synthesis method yields copper(II) neodecanoate with metal content consistent with theoretical values and suitable thermal decomposition behavior for conductive film formation.
  • Addition of neodecanoic acid during copper hydroxide synthesis prevents copper oxide impurities and produces amorphous nanoparticles with high surface area, improving sintering and conductivity.
  • The formulated copper nano ink with copper(II) neodecanoate and nano Cu(OH)2 achieves good viscosity for printing and low resistivity after annealing, making it suitable for flexible electronics and printed electrodes.
  • Annealing temperature and atmosphere are critical to achieving low resistivity copper films from the organometallic precursor.

This detailed preparation method of copper(II) neodecanoate and related copper hydroxide powders is based on comprehensive experimental data and analysis from peer-reviewed research, providing an authoritative guide for researchers and industry professionals working with copper-based conductive inks and films.

Chemical Reactions Analysis

Thermal Decomposition

Copper neodecanoate decomposes upon heating, forming metallic copper and hydroxide derivatives. This reaction is critical for applications in conductive inks and printed electronics.

  • Mechanism : When annealed at 320°C in a hydrogen atmosphere, this compound undergoes decomposition to produce a copper film with resistivity as low as 5 Ω⋅cm .

  • TGA Analysis : Thermogravimetric analysis reveals two distinct decomposition stages:

    • 220°C : Initial decomposition begins, likely involving ligand loss.

    • 230°C : Complete transformation to metallic copper and nano-sized copper hydroxide .

Table 1: Thermal Decomposition Parameters

ParameterValue/Condition
Decomposition Temperature220–230°C
Atmosphere3% H₂
Resistivity of Copper Film5 Ω⋅cm

Oxidation and Reduction

This compound participates in redox reactions, yielding copper oxides or metallic copper.

  • Oxidation : Under oxygen-rich conditions, it forms copper oxides (e.g., CuO or Cu₂O) .

  • Reduction : In hydrogen-rich environments (e.g., 3% H₂), it reduces to metallic copper, as observed in conductive ink applications .

Amination Reactions

In alkene amination, copper(II) neodecanoate facilitates the formation of cyclic sulfamides via a radical-mediated pathway . Key steps include:

  • Cis-aminocupration : Formation of an organocopper intermediate.

  • Homolysis : Generation of a carbon radical.

  • Radical coupling : Combination with Cu(II) to form a Cu(III) complex.

  • Reductive elimination : Formation of the final cyclic product .

Diamination Reactions

The compound promotes intramolecular diamination of alkenes to yield vicinal amines. Reaction efficiency depends on solvent and ligand selection:

  • Optimal conditions : Copper(II) neodecanoate in dichloroethane (DCE) at 120°C for 20 minutes under microwave heating .

  • Diastereoselectivity : High selectivity observed for 2,5-disubstituted pyrrolidines .

Table 2: Reaction Conditions and Yields for Diamination

SolventTemperature (°C)Time (hours)Yield (%)
DCE1202473
DMF1202494
Toluene902440

Mechanistic Insights

The reactivity of this compound stems from its ability to coordinate substrates and mediate electron transfer. For example:

  • Radical intermediates : In diamination, primary carbon radicals combine with Cu(II) to form Cu(III) species, enabling reductive elimination .

  • Ligand effects : Neodecanoate ligands enhance solubility in organic solvents, improving reaction efficiency compared to less soluble copper carboxylates .

Scientific Research Applications

Chemistry

Copper neodecanoate is utilized as a precursor for synthesizing copper-based nanomaterials and catalysts. It plays a pivotal role in facilitating reactions that require copper ions, enhancing the efficiency and selectivity of chemical processes.

  • Synthesis of Nanomaterials : this compound is employed in the production of nanoparticles through thermal decomposition methods. These nanoparticles have applications in electronics and materials science due to their conductive properties.
  • Catalytic Applications : It has been shown to promote various organic reactions, including:
    • Aminooxygenation : Copper-catalyzed reactions using this compound have demonstrated improved yields and selectivity compared to traditional methods .
    • Diamination Reactions : The compound enhances the efficiency of diamination reactions by allowing the use of less polar solvents, leading to higher diastereoselectivity .

Biology

This compound exhibits potential biological activities that are being explored for various applications:

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects, making it a candidate for developing antimicrobial coatings and treatments.
  • Enzymatic Cofactor : It serves as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are essential for cellular respiration and antioxidant defense mechanisms.
  • Oxidative Stress Induction : Studies show that exposure to this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), impacting cell signaling pathways and gene expression.

Medicine

The medical applications of this compound are emerging, particularly in imaging and drug delivery:

  • Medical Imaging : this compound nanoparticles have been investigated for use in photoacoustic imaging techniques. These nanoparticles provide enhanced contrast for sentinel lymph node imaging, outperforming traditional contrast agents .
  • Drug Delivery Systems : Its properties allow it to be explored as a component in drug delivery systems, potentially improving the efficacy and targeting of therapeutic agents.

Industry

In industrial applications, this compound is valuable for:

  • Superconducting Materials : It is used in the production of superconducting thin films, which are critical for microelectronic devices.
  • Conductive Inks and Coatings : The compound's conductive properties make it suitable for formulating conductive inks used in printed electronics .

Case Study 1: Synthesis of Nanoparticles

A study demonstrated the synthesis of stable this compound nanoparticles with a hydrodynamic diameter of approximately 86 nm. These nanoparticles exhibited high stability over time and were characterized using dynamic light scattering techniques. They showed significant potential for use in medical imaging due to their optical properties .

Case Study 2: Oxidative Stress Induction

In vitro studies revealed that human cells exposed to this compound exhibited increased ROS levels, leading to alterations in gene expression related to stress response pathways. This highlights the dual role of this compound as both a beneficial cofactor and a potential pro-oxidant agent depending on dosage and exposure duration.

Mechanism of Action

The mechanism by which copper neodecanoate exerts its effects involves the release of copper ions, which can interact with various molecular targets. In catalysis, copper ions facilitate redox reactions by cycling between different oxidation states. In biological systems, copper ions can disrupt cellular processes by generating reactive oxygen species and interacting with biomolecules.

Comparison with Similar Compounds

  • Copper acetate
  • Copper stearate
  • Copper naphthenate

Copper neodecanoate stands out for its applications in the synthesis of superconducting materials and its use in conductive inks, making it a valuable compound in both research and industrial applications.

Biological Activity

Copper neodecanoate, a copper carboxylate complex, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and materials science. This article explores its biochemical properties, cellular effects, and potential applications based on recent research findings.

This compound serves as a crucial cofactor for several enzymes, playing a significant role in biochemical reactions. It is known to interact with enzymes such as cytochrome c oxidase and superoxide dismutase, which are essential for cellular respiration and antioxidant defense mechanisms, respectively. The compound's ability to facilitate electron transfer reactions is critical in metabolic processes.

Table 1: Key Enzymes Influenced by this compound

EnzymeFunctionRole of this compound
Cytochrome c oxidaseElectron transport in mitochondriaCofactor for electron transfer
Superoxide dismutaseDetoxification of superoxide radicalsCofactor for antioxidant defense

Cellular Effects

Research indicates that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to alterations in cell signaling pathways and gene expression, impacting various cellular processes. The compound's interaction with biomolecules at the molecular level allows it to either inhibit or activate enzyme activity by binding to their active sites.

Case Study: Oxidative Stress Induction

A study demonstrated that exposure to this compound resulted in increased levels of ROS in cultured human cells. This led to significant changes in gene expression related to stress response pathways. The findings suggest that while this compound has beneficial roles as a cofactor, its pro-oxidant activity necessitates careful consideration regarding dosage and exposure duration.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its interaction with various biomolecules. Copper ions released from the compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the binding of copper ions can obstruct substrate access to certain enzymes, thereby inhibiting their function.

Applications in Medical Imaging

This compound has been explored for its potential use in medical imaging techniques such as photoacoustic tomography (PAT). A study highlighted its application in sentinel lymph node imaging, where this compound nanoparticles were utilized as contrast agents. These nanoparticles demonstrated enhanced signal sensitivity compared to traditional imaging methods, suggesting a promising avenue for non-invasive cancer diagnostics .

Table 2: Summary of Imaging Studies Involving this compound

StudyApplicationFindings
Photoacoustic ImagingSentinel lymph node detectionEnhanced signal sensitivity
Nanoparticle biodistributionRat model studiesSignificant accumulation in lymph nodes and major organs

Q & A

Q. What are the standard methods for synthesizing copper neodecanoate nanoparticles (NanoCuN) for biomedical imaging?

this compound nanoparticles are synthesized via high-pressure homogenization and phospholipid encapsulation. Key steps include:

  • Suspending this compound in sorbitan sesquioleate, followed by solvent evaporation .
  • Forming a phospholipid thin film (e.g., egg yolk phosphatidylcholine) by dissolving in chloroform, evaporating, and resuspending in water via probe sonication .
  • High-pressure homogenization (20,000 PSI for 4 minutes) to achieve nanoparticles with ~86 nm hydrodynamic diameter and low polydispersity (PDI: 0.21) .
  • Dialysis against water (10 kDa MWCO membrane) to remove unencapsulated components .

Q. How can the stability and shelf-life of NanoCuN be optimized for experimental use?

Stability is achieved through:

  • Storage at 4°C under argon to prevent oxidation and bacterial growth, maintaining particle size stability (<5% change over 5 months) .
  • Surfactant encapsulation (e.g., phosphatidylcholine and sorbitan sesquioleate) to ensure colloidal stability, evidenced by a zeta potential of -12 mV .

Q. What analytical techniques are critical for characterizing NanoCuN?

Essential methods include:

  • Dynamic Light Scattering (DLS): Measures hydrodynamic diameter (e.g., 86 ± 0.6 nm) and PDI .
  • Electrophoretic Light Scattering: Determines zeta potential (-12 ± 0.7 mV) to confirm surface charge and encapsulation efficiency .
  • Spectrophotometry: Quantifies optical absorption in the NIR range for photoacoustic (PA) signal calibration .

Advanced Research Questions

Q. How do NanoCuN compare to gold nanorods in PA imaging sensitivity and lymphatic uptake kinetics?

  • Sensitivity: NanoCuN produces ~5× higher PA signal than blood at 20% colloidal concentration .
  • Kinetics: NanoCuN achieves sentinel lymph node (SLN) detection in rats within hours, whereas gold nanorods (1 µM) require >20 hours for SLN accumulation .
  • Design Advantage: NanoCuN’s "soft" lipid encapsulation enables rapid lymphatic drainage and excretion, unlike rigid metal particles .

Q. What methodologies assess the biodistribution of NanoCuN in preclinical models?

  • In Vivo PA Imaging: Tracks real-time nanoparticle accumulation in SLNs using NIR excitation (e.g., 750 nm laser) .
  • Histological Validation: Post-imaging tissue sectioning with elemental analysis (e.g., ICP-MS) quantifies copper content in lymph nodes .
  • Pharmacokinetic Modeling: Fits time-resolved PA signal data to estimate lymphatic transport rates .

Q. How can researchers reconcile copper’s inherent toxicity with safe NanoCuN use in vivo?

  • Encapsulation Efficiency: Complete encapsulation of this compound in phospholipids minimizes free Cu²⁺ release, reducing systemic toxicity .
  • Dose Optimization: Preclinical studies in rodents suggest safe thresholds (e.g., 20% colloidal suspension) without acute toxicity .
  • Excretion Monitoring: NanoCuN’s small hydrodynamic diameter (~86 nm) facilitates renal clearance, preventing long-term accumulation .

Q. How should discrepancies in PA signal enhancement between copper-based agents be addressed?

  • Control Experiments: Normalize signals against blood absorption and account for laser power variability .
  • Material Characterization: Compare nanoparticle size, Cu concentration, and encapsulation efficiency across studies .
  • In Silico Modeling: Use Monte Carlo simulations to predict light absorption and scattering differences .

Q. What in vitro assays preliminarily assess NanoCuN cytotoxicity?

  • MTT/PrestoBlue Assays: Measure cell viability after 24–72 hours of exposure to NanoCuN .
  • Reactive Oxygen Species (ROS) Detection: Use DCFH-DA probes to quantify oxidative stress in macrophage cultures .
  • Hemolysis Testing: Evaluate nanoparticle compatibility with erythrocytes at physiological concentrations .

Methodological Considerations

Q. How do phospholipid composition variations affect NanoCuN encapsulation efficiency?

  • Increasing phosphatidylcholine content (e.g., 80 mol%) improves lipid bilayer integrity, reducing copper leakage .
  • Sorbitan sesquioleate (20 mol%) enhances dispersibility in aqueous media, critical for in vivo applications .

Q. What controls are necessary when evaluating NanoCuN’s photothermal conversion efficiency?

  • Negative Controls: Include non-encapsulated this compound and empty lipid nanoparticles .
  • Laser Calibration: Standardize laser power and wavelength (e.g., 750 nm) across experiments .
  • Thermocouple Validation: Directly measure temperature changes in phantoms to correlate with PA signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper neodecanoate
Reactant of Route 2
Copper neodecanoate

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